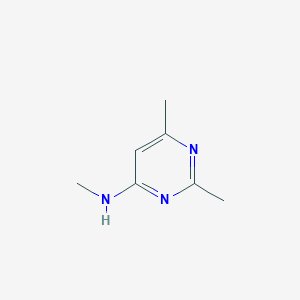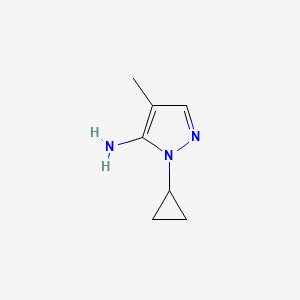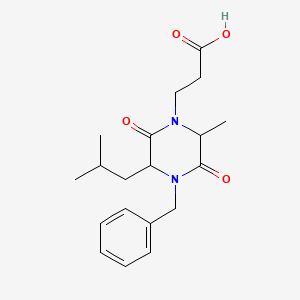
3-(4-Benzyl-3-isobutyl-6-methyl-2,5-dioxopiperazin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid is a complex organic compound featuring a piperazine ring substituted with benzyl, methyl, and isobutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate diamines with diacids or their derivatives under controlled conditions. The reaction conditions often include:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the cyclization process.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Where the compound is synthesized in large reactors with precise control over reaction parameters.
Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]butanoic acid
- 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]pentanoic acid
Uniqueness
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H26N2O4 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C19H26N2O4/c1-13(2)11-16-19(25)20(10-9-17(22)23)14(3)18(24)21(16)12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3,(H,22,23) |
Clé InChI |
HCCUCFMTZFTXMN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(C(=O)N1CCC(=O)O)CC(C)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



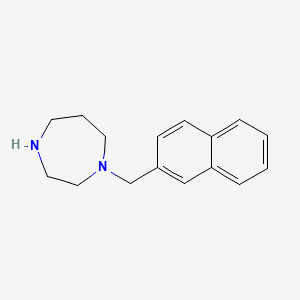
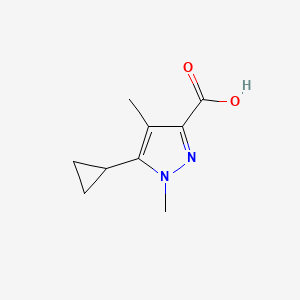
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
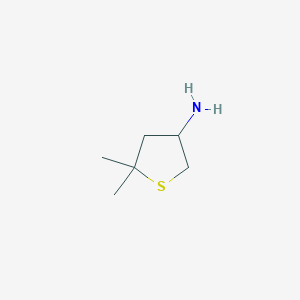
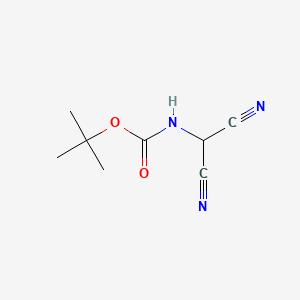

![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)

![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
